5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at the 5-position of the pyrazole ring and a 3-methyl-cyclobutylmethyl substituent at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-methyl-cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring at the 1-position using a suitable alkylating agent such as 3-methyl-cyclobutylmethyl chloride in the presence of a base like potassium carbonate.
Methylation at the 5-position: The final step involves the methylation of the pyrazole ring at the 5-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(3-methyl-cyclobutylmethyl)-1H-pyrazole
- 5-Methyl-1-(2-methyl-cyclobutylmethyl)-1H-pyrazole
- 5-Methyl-1-(3-ethyl-cyclobutylmethyl)-1H-pyrazole
Uniqueness
5-Methyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-cyclobutylmethyl group at the 1-position and the methyl group at the 5-position of the pyrazole ring distinguishes it from other similar compounds, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-methyl-1-[(3-methylcyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-7-3-9(4-7)6-13-8(2)5-10(11)12-13/h5,7,9H,3-4,6H2,1-2H3,(H2,11,12) |
InChI Key |
JDNDHAMFZGMWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CN2C(=CC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.